molecular formula C26H24ClN3O6 B12406529 NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride)

NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride)

Cat. No.: B12406529
M. Wt: 509.9 g/mol
InChI Key: RZASSNKEOKWEIG-GODSSRNBSA-N
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Description

NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) is a topoisomerase I inhibitor known for its effective antibody-drug conjugate (ADC) activity. This compound can be delivered to cells through conjugated antibody targeting, making it a valuable tool in both in vivo and in vitro research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) involves multiple steps, including the formation of the bicyclo[1.1.1]pentane core and subsequent functionalization. The reaction conditions typically require controlled environments to ensure the stability and purity of the compound .

Industrial Production Methods

Industrial production of NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous quality control measures to ensure the compound meets the required standards for research applications .

Chemical Reactions Analysis

Types of Reactions

NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired outcome but generally require controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used as a topoisomerase I inhibitor in various chemical studies.

    Biology: Employed in cellular studies to investigate the effects of topoisomerase inhibition.

    Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.

    Industry: Applied in the production of research chemicals and pharmaceuticals.

Mechanism of Action

NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) functions by inhibiting DNA gyrase, a type II topoisomerase, and topoisomerase IV. These enzymes are necessary to separate bacterial DNA, thereby inhibiting cell division. The compound’s ability to target these enzymes makes it effective in disrupting cellular processes and providing therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) stands out due to its effective ADC activity and ability to be delivered to cells through conjugated antibody targeting. This unique feature enhances its applicability in targeted cancer therapy and other research areas .

Properties

Molecular Formula

C26H24ClN3O6

Molecular Weight

509.9 g/mol

IUPAC Name

(5S)-14-(3-amino-1-bicyclo[1.1.1]pentanyl)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione;hydrochloride

InChI

InChI=1S/C26H23N3O6.ClH/c1-2-26(32)15-4-17-21-13(6-29(17)22(30)14(15)7-33-23(26)31)20(24-8-25(27,9-24)10-24)12-3-18-19(35-11-34-18)5-16(12)28-21;/h3-5,32H,2,6-11,27H2,1H3;1H/t24?,25?,26-;/m0./s1

InChI Key

RZASSNKEOKWEIG-GODSSRNBSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)C78CC(C7)(C8)N)O.Cl

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)C78CC(C7)(C8)N)O.Cl

Origin of Product

United States

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